2-(4-Chloronaphthalen-1-yl)oxyacetamide
Description
2-(4-Chloronaphthalen-1-yl)oxyacetamide is an acetamide derivative featuring a naphthalene backbone substituted with a chlorine atom at the 4-position and linked via an oxygen atom to the acetamide group. Its structure comprises two key components:
- Naphthalene moiety: A bicyclic aromatic system with a chlorine substituent at position 4, enhancing lipophilicity and steric bulk.
- Oxyacetamide group: A functional group (-O-CH2-C(=O)-NH2) that enables hydrogen bonding and influences solubility and reactivity.
This compound is part of the oxyacetamide chemical family, classified under the broader category of α-substituted acetamides due to the oxygen atom adjacent to the carbonyl group . Such compounds are often intermediates in synthesizing agrochemicals, pharmaceuticals, or materials with tailored electronic properties.
Properties
CAS No. |
91961-43-2 |
|---|---|
Molecular Formula |
C12H10ClNO2 |
Molecular Weight |
235.66 g/mol |
IUPAC Name |
2-(4-chloronaphthalen-1-yl)oxyacetamide |
InChI |
InChI=1S/C12H10ClNO2/c13-10-5-6-11(16-7-12(14)15)9-4-2-1-3-8(9)10/h1-6H,7H2,(H2,14,15) |
InChI Key |
MNALIQIGSRBYMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OCC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Chloroacetamides
Chloroacetamides, such as 2-chloro-N-(4-fluorophenyl)acetamide (Fig. 1), share the acetamide core but differ in substituents. Key distinctions include:
- Aromatic substituent: Chloroacetamides typically feature monocyclic aryl groups (e.g., fluorophenyl), whereas 2-(4-chloronaphthalen-1-yl)oxyacetamide incorporates a naphthalene system. The naphthalene group increases molecular weight (∼243 g/mol vs. ∼201 g/mol for 2-chloro-N-(4-fluorophenyl)acetamide) and may enhance π-π stacking interactions .
- Functional group linkage : Chloroacetamides lack the ether (-O-) linkage present in oxyacetamides, reducing hydrogen-bonding capacity. For example, 2-chloro-N-(4-fluorophenyl)acetamide exhibits intramolecular C–H···O and intermolecular N–H···O interactions, but the naphthalene oxyacetamide’s ether oxygen may introduce additional hydrogen-bonding sites .
| Property | This compound | 2-Chloro-N-(4-fluorophenyl)acetamide |
|---|---|---|
| Molecular Weight | ~243 g/mol | ~201 g/mol |
| Aromatic System | Naphthalene | Phenyl |
| Key Functional Groups | Oxyacetamide, Cl | Chloroacetamide, F |
| Hydrogen-Bonding Sites | Ether O, amide NH/CO | Amide NH/CO |
Oxyacetamides
The oxyacetamide family includes compounds like (quinolin-8-yloxy)acetamide, which shares the ether-linked acetamide group but substitutes naphthalene with quinoline. Differences include:
- Aromatic System Effects: Naphthalene’s planar structure may improve stacking in crystal lattices compared to quinoline’s heterocyclic nitrogen, which can alter electronic properties and solubility .
- Substituent Position : The 4-chloro group on naphthalene may sterically hinder interactions compared to smaller substituents (e.g., methoxy or methyl groups in other oxyacetamides) .
Thioacetamides
Thioacetamides (e.g., anilofos , piperophos ) replace the ether oxygen with sulfur, forming -S-CH2-C(=O)-NH2. This substitution:
Naphthalene Derivatives
Compounds like (4-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone () share the 4-chloronaphthalene moiety but replace oxyacetamide with a ketone group. Key contrasts include:
- Functional Group Reactivity: The methanone group lacks the amide’s hydrogen-bonding capacity, reducing intermolecular interactions critical for crystal packing .
- Applications: Methanones are often explored as cannabinoid receptor ligands, whereas oxyacetamides are typically intermediates or herbicides .
Research Implications
- Synthetic Utility : The naphthalene oxyacetamide’s structure makes it a candidate for designing agrochemicals or fluorescent probes, leveraging its aromatic stacking and hydrogen-bonding features .
- Classification: Its inclusion in the α-oxyacetamide family aligns with HRAC’s nomenclature guidelines, emphasizing functional group positioning .
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